N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide
Description
Properties
CAS No. |
5185-90-0 |
|---|---|
Molecular Formula |
C21H16BrNO |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-9H-fluorene-9-carboxamide |
InChI |
InChI=1S/C21H16BrNO/c1-13-10-11-14(12-19(13)22)23-21(24)20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,1H3,(H,23,24) |
InChI Key |
DEFCKQMLFBHJPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3=CC=CC=C3C4=CC=CC=C24)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9H-Fluorene-9-Carbonyl Chloride
The foundational step involves converting 9H-fluorene-9-carboxylic acid to its reactive acid chloride derivative. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For instance, in analogous procedures, refluxing the carboxylic acid with excess SOCl₂ in dichloromethane (DCM) at 40–50°C for 2–4 hours yields the acyl chloride quantitatively. The reaction is driven by the evolution of HCl and SO₂ gases, with completion confirmed via thin-layer chromatography (TLC).
Nickel-Catalyzed Reductive Aminocarbonylation
Reaction Mechanism and Substrate Design
This method, adapted from reductive carbonylative couplings, employs 9-bromofluorene and 3-bromo-4-methylnitrobenzene as substrates. Under nickel catalysis, the aryl bromide undergoes carbonylation to generate an acyl-nickel intermediate, which reacts with the in situ-reduced amine from the nitroarene to form the amide bond.
General Procedure :
Regiochemical Challenges
The nitroarene’s regiochemistry is critical. For the target compound, 3-bromo-4-methylnitrobenzene must be synthesized via nitration of 3-bromo-4-methylbromobenzene, a process complicated by the methyl group’s directing effects. Nitration at position 1 (relative to bromo and methyl) is achieved using fuming HNO₃ in H₂SO₄ at 0°C, albeit in modest yields (~40%).
Yield and Scalability :
- Benchmarked yields for similar substrates range from 50–60%, with scalability limited by catalyst cost and CO handling.
- Post-reaction purification via column chromatography (hexanes/EtOAc) isolates the product in >95% purity.
Alternative Pathways: Ullmann Coupling and Microwave Assistance
Ullmann-Type C–N Bond Formation
Copper-catalyzed coupling between 9H-fluorene-9-carboxylic acid and 3-bromo-4-methylaniline offers a halogen-efficient route. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 110°C, the reaction proceeds via a concerted metallation-deprotonation mechanism.
Advantages :
- Avoids acid chloride handling.
- Tolerates electron-deficient aryl halides.
Limitations :
Microwave-Assisted Synthesis
Accelerating the amide coupling via microwave irradiation (150°C, 30 minutes) in DMF enhances reaction efficiency. This approach, validated for hindered amides, reduces side reactions and improves yields to 70–80%.
Comparative Analysis of Methodologies
| Parameter | Acid Chloride | Nickel-Catalyzed | Ullmann Coupling |
|---|---|---|---|
| Yield (%) | 65–75 | 50–60 | 55–60 |
| Catalyst Cost | Low | High | Moderate |
| Substrate Complexity | Moderate | High | Low |
| Scalability | High | Moderate | Low |
Key Findings :
- The acid chloride route is optimal for small-scale synthesis due to straightforward protocols.
- Nickel-catalyzed methods, while efficient, require specialized equipment for CO handling.
- Ullmann coupling is best suited for halogen-rich substrates but suffers from scalability issues.
Experimental Optimization and Characterization
Reaction Monitoring
Purification Challenges
- Silica gel chromatography with gradient elution (hexanes → EtOAc) resolves unreacted amine and fluorene byproducts.
- Recrystallization from ethanol/water (1:1) yields pale-brown crystals suitable for X-ray diffraction.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Features
The table below compares key structural and physicochemical properties of N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide with related derivatives:
Key Observations:
- Halogen Substitution : Bromine in the target compound vs. trifluoromethyl in lomitapide. Bromine’s larger atomic radius may enhance lipophilicity and π-stacking interactions, while trifluoromethyl groups improve metabolic stability .
- Aromatic Systems : Biphenyl moieties in lomitapide and N-(biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide enhance binding to hydrophobic pockets in proteins, as seen in lomitapide’s interaction with microsomal triglyceride transfer protein .
Biological Activity
N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide, with the CAS number 5185-90-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, supported by case studies and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H16BrN0 |
| Molecular Weight | 378.26 g/mol |
| Density | 1.458 g/cm³ |
| Boiling Point | 568.9 °C at 760 mmHg |
| Flash Point | 297.8 °C |
| LogP | 6.158 |
The compound features a fluorene backbone modified with a bromo and methyl group, which may influence its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various pathogenic bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant activity.
Case Study: Antibacterial Efficacy
In a study examining the antibacterial properties of various compounds, this compound exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli. The results indicated:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria, which is crucial given the rise of antibiotic-resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly its effects on human cancer cell lines.
Research Findings
In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including:
- HeLa (cervical cancer) : IC50 = 226 µg/mL
- A549 (lung cancer) : IC50 = 242.52 µg/mL
These results indicate that this compound has potential as an antiproliferative agent, warranting further exploration in preclinical models.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with bacterial growth and cancer cell proliferation. In silico studies have suggested interactions with target proteins relevant to these processes.
Computational Studies
Computational docking studies indicated that the compound could bind effectively to the active sites of certain bacterial proteins, potentially disrupting their function. This mechanism is critical for understanding how the compound might be developed into a therapeutic agent.
Q & A
What are the established synthetic routes for N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide, and how can reaction yields be optimized?
Basic Research Question
The synthesis typically involves coupling 9H-fluorene-9-carboxylic acid derivatives with substituted anilines. A common method is using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. For example, similar fluorenone carboxamides were synthesized with yields up to 88% by optimizing stoichiometry and reaction time . To improve yields, consider microwave-assisted synthesis (reducing time from hours to minutes) or sonochemistry (enhancing mixing efficiency), as demonstrated for analogous Fmoc-protected compounds .
How do substituents on the phenyl ring (e.g., bromo and methyl groups) influence the compound’s conformational stability?
Advanced Research Question
The 3-bromo and 4-methyl substituents introduce steric and electronic effects that stabilize specific conformers. X-ray crystallography of related fluorenyl carboxamides revealed that bulky substituents enforce planar arrangements between the fluorene and phenyl rings, reducing rotational freedom . Computational modeling (DFT) can predict dominant conformers, while NMR studies (e.g., NOESY) validate spatial proximity of substituents . For instance, ¹H-NMR coupling constants in similar compounds indicated restricted rotation due to halogen substituents .
What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Basic Research Question
Key techniques include:
- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and carboxamide NH signals (δ ~7.3–7.9 ppm) .
- GC-MS : Confirm molecular ion peaks (e.g., m/z 294 for a related compound) and fragmentation patterns .
- Elemental Analysis : Validate purity (e.g., C: 73.45%, H: 6.16% in a structurally similar carboxamide ).
Contradictions between theoretical and observed data (e.g., unexpected mass fragments) may arise from impurities or solvent adducts. Cross-validation with HPLC and repetition under inert atmospheres can resolve discrepancies .
How does this compound interact with biological targets, and what controls are essential in antiviral assays?
Advanced Research Question
Fluorenone carboxamides exhibit antiviral activity by inhibiting viral polymerases or binding to viral glycoproteins. For example, anti-HSV-2 activity was tested via plaque reduction assays, with controls including:
- Negative controls : Untreated infected cells.
- Positive controls : Acyclovir or other established antivirals .
Dose-response curves (IC₅₀ values) and cytotoxicity assays (e.g., MTT on Vero cells) are critical to distinguish specific antiviral effects from general toxicity . Structural analogs showed IC₅₀ values in the μM range, suggesting competitive binding to viral enzymes .
What strategies mitigate hazards during handling, given its structural similarity to toxic compounds?
Basic Research Question
While direct toxicity data for this compound are limited, CLP classifications for related brominated aromatics (e.g., acute toxicity Category 4 via inhalation/dermal routes) suggest:
- Use fume hoods and PPE (gloves, lab coats).
- Avoid dust generation; employ wet handling or closed systems .
- Emergency protocols: Immediate decontamination with ethanol/water mixtures and medical consultation for exposure .
How can computational methods predict this compound’s reactivity in peptide coupling or organocatalytic reactions?
Advanced Research Question
Molecular docking (AutoDock) and DFT calculations (Gaussian) model interactions with enzymes or catalysts. For instance:
- Peptide coupling : The carboxamide’s electrophilicity can be quantified via Fukui indices to predict nucleophilic attack sites .
- Organocatalysis : Electron-withdrawing bromo groups may enhance hydrogen-bonding capacity, as seen in Fmoc-amino acid catalysts . MD simulations (>100 ns) further assess stability in solvent environments .
What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
Challenges include:
- Racemization : Elevated temperatures during coupling can invert stereochemistry. Low-temperature protocols (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) mitigate this .
- Purification : Chiral HPLC (e.g., Chiralpak AD-H column) or crystallization in polar solvents (ethanol/water) ensures ≥99% enantiomeric excess . Pilot-scale batches of analogs achieved 94% yield via optimized column chromatography (hexane:ether gradients) .
How do solvent polarity and temperature affect crystallization for X-ray studies?
Basic Research Question
High-polarity solvents (DMF, acetone) favor crystal nucleation, while low temperatures (123 K) reduce thermal motion, improving diffraction resolution. For example, single crystals of a related fluorenyl compound were grown via slow evaporation in acetone, yielding a 0.334-solvate structure with R factor = 0.095 . Anti-solvent methods (adding hexane to DCM solutions) can also induce crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
